2-(2-(Trimethylsilyl)ethyl)-1,3,6,2-dioxazaborocane
Overview
Description
2-(2-(Trimethylsilyl)ethyl)-1,3,6,2-dioxazaborocane is a unique organosilicon compound that has garnered interest in various fields of chemistry due to its distinctive structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trimethylsilyl)ethyl)-1,3,6,2-dioxazaborocane typically involves the reaction of 2-trimethylsilylethanol with boron-containing reagents under controlled conditions. One common method includes the reaction of 2-trimethylsilylethanol with boron trichloride, followed by the addition of a nitrogen-containing ligand to form the dioxazaborocane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Trimethylsilyl)ethyl)-1,3,6,2-dioxazaborocane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boranes. Substitution reactions can result in a variety of functionalized boron compounds .
Scientific Research Applications
2-(2-(Trimethylsilyl)ethyl)-1,3,6,2-dioxazaborocane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Medicine: Investigated for its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 2-(2-(Trimethylsilyl)ethyl)-1,3,6,2-dioxazaborocane exerts its effects involves the interaction of the boron center with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating reactions such as cross-coupling and catalysis. The trimethylsilyl group enhances the compound’s stability and reactivity by providing steric protection and electronic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boron-nitrogen heterocycles and trimethylsilyl-substituted boron compounds, such as:
- 2-(Trimethylsilyl)ethyl boronic acid
- 2-(Trimethylsilyl)ethyl boronate esters
- 1,3,2-Dioxaborolane derivatives
Uniqueness
What sets 2-(2-(Trimethylsilyl)ethyl)-1,3,6,2-dioxazaborocane apart is its unique combination of a boron-nitrogen heterocycle with a trimethylsilyl group. This structure imparts distinct reactivity and stability, making it valuable for specific applications in synthesis and catalysis.
Properties
IUPAC Name |
2-(1,3,6,2-dioxazaborocan-2-yl)ethyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22BNO2Si/c1-14(2,3)9-4-10-12-7-5-11-6-8-13-10/h11H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVGQCBXTAHGNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)CC[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22BNO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626609 | |
Record name | 2-[2-(Trimethylsilyl)ethyl]-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501014-43-3 | |
Record name | Tetrahydro-2-[2-(trimethylsilyl)ethyl]-4H-1,3,6,2-dioxazaborocine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501014-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(Trimethylsilyl)ethyl]-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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